molecular formula C23H15ClF3N3O6S B300814 METHYL 2-CHLORO-5-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

METHYL 2-CHLORO-5-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B300814
M. Wt: 553.9 g/mol
InChI Key: DZVHSKPKCCQXPP-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a benzoate ester group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of 4-(aminosulfonyl)phenylhydrazine with trifluoroacetic acid and an appropriate aldehyde to form the pyrazole ring.

    Furan ring synthesis: The furan ring can be synthesized via the reaction of furfural with a suitable reagent.

    Coupling reactions: The pyrazole and furan rings are then coupled using a suitable linker, often involving a condensation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the trifluoromethyl group and the sulfonamide moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-(4-(aminosulfonyl)phenyl)-2-furyl)-2-cyanoacrylate
  • N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide

Uniqueness

Methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its potential as a pharmacophore.

Properties

Molecular Formula

C23H15ClF3N3O6S

Molecular Weight

553.9 g/mol

IUPAC Name

methyl 2-chloro-5-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H15ClF3N3O6S/c1-35-22(32)16-10-12(2-8-18(16)24)19-9-5-14(36-19)11-17-20(23(25,26)27)29-30(21(17)31)13-3-6-15(7-4-13)37(28,33)34/h2-11H,1H3,(H2,28,33,34)/b17-11-

InChI Key

DZVHSKPKCCQXPP-BOPFTXTBSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl

SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F)Cl

Origin of Product

United States

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